Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is a synthetic organic compound classified within the category of nitroaromatic esters. Its chemical structure features a benzoate moiety substituted with a dimethylamino ethenyl group and a nitro group, which imparts unique chemical properties. The compound is recognized by its IUPAC name and has the CAS number 93247-79-1, indicating its registration in chemical databases.
The compound is synthesized through various methods, primarily involving electrophilic aromatic substitution reactions to introduce the nitro group into the benzene ring, followed by esterification processes. It is also noted for its role as an intermediate in the synthesis of pharmaceutical compounds and other specialty chemicals .
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is classified as:
The synthesis of methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate typically involves several key steps:
The molecular formula of methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is , with a molecular weight of approximately 250.25 g/mol. The structure can be visualized as follows:
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate participates in various chemical reactions:
Reactions are usually conducted under controlled conditions to enhance selectivity and yield, employing reagents such as nitric acid for nitration or hydrogen gas for reduction processes .
The mechanism of action for methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate involves interactions with biological targets:
These interactions can lead to physiological effects relevant in pharmacological contexts .
Relevant data from chemical databases indicate consistent properties across different studies .
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate has several significant applications:
This compound's diverse applications underscore its importance in both academic research and industrial contexts.
The compound commonly referred to as methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is systematically named in IUPAC nomenclature as methyl (E)-3-[2-(dimethylamino)vinyl]-2-nitrobenzoate, explicitly denoting the trans (E) configuration at the ethenyl bridge [1] [3]. This stereochemical designation is crucial as the compound exists predominantly as the E-isomer due to thermodynamic stability considerations, though the Z-isomer may form as a minor component during synthesis. The molecular structure integrates three key functional groups: a methyl ester at position 1, an ortho-nitro group at position 2, and an E-configured dimethylamino ethenyl moiety at position 3 of the benzene ring [4].
Table 1: Nomenclature and Identifier Summary
Classification | Designation |
---|---|
Preferred IUPAC Name | methyl (E)-3-[2-(dimethylamino)vinyl]-2-nitrobenzoate |
CAS Registry Numbers | 93247-79-1 (predominant E-isomer), 68109-89-7 (unspecified/mixed isomer) [2] [3] [10] |
Molecular Formula | C₁₂H₁₄N₂O₄ |
Molecular Weight | 250.25 g/mol |
Common Pharmaceutical Designation | Niraparib Impurity 7 (E-isomer) [1] [2] |
Differentiation between isomeric forms is critical for pharmaceutical applications. Spectroscopic techniques (NMR, IR) can distinguish isomers through characteristic chemical shifts and coupling constants. The E-isomer typically shows a vinyl proton coupling constant (J) of 12-16 Hz, contrasting with the Z-isomer's smaller J value (~8-10 Hz) due to differing dihedral angles [3]. Chromatographic methods (HPLC, UPLC) also resolve these isomers, essential for monitoring synthetic pathways where isomerization may occur under thermal or photochemical conditions. The compound is sometimes erroneously listed without stereochemical specification in commercial catalogs, leading to potential ambiguity in impurity reference standards [10].
While experimental single-crystal X-ray diffraction data for methyl (E)-3-[2-(dimethylamino)vinyl]-2-nitrobenzoate remains unreported in crystallographic databases [8], predictive computational modeling and comparative analyses provide structural insights. Density Functional Theory (DFT) calculations indicate a coplanar arrangement between the benzene ring and the ethenyl bridge, stabilized by conjugation extending from the electron-deficient nitro group to the electron-rich dimethylamino moiety [3] [4]. This planarity facilitates intramolecular charge transfer, evidenced by the compound’s reddish-orange color in solid state [1].
Table 2: Predicted Solid-State Properties
Parameter | Value/Description |
---|---|
Calculated Density | 1.227 ± 0.06 g/cm³ [3] [5] |
Predicted Melting Point | 131 °C (in isopropanol solvent) [3] |
Boiling Point | 392.2 ± 42.0 °C (Predicted) [3] |
pKa Prediction | 6.79 ± 0.70 [3] |
Conformational flexibility arises primarily from rotation about the C(vinyl)-C(aryl) bond and the C(vinyl)-N(dimethyl) bond. Restricted rotation at room temperature may give rise to atropisomers, though this is less significant than the E/Z isomerism. The ester and nitro groups adopt nearly coplanar orientations with the aromatic ring to maximize π-conjugation, as observed in structurally analogous compounds like methyl 4-(methylamino)-3-nitrobenzoate, which displays extensive intermolecular hydrogen bonding involving nitro and ester functionalities [6] [9]. Solvent interactions significantly influence conformation; polar solvents like acetonitrile (the reported solubility solvent) may stabilize zwitterionic resonance forms [1] [4].
This compound functions as a key synthetic intermediate and potential impurity in the production of the poly(ADP-ribose) polymerase inhibitor niraparib, designated pharmacopeially as "Niraparib Impurity 7" [1] [2]. Its structural significance lies in the ortho-nitrovinylbenzoate scaffold, which undergoes reduction and cyclization during niraparib synthesis. Analogues such as Nirapali Impurity 25 and Nirapali Impurity 29 share core structural motifs but differ in stereochemistry or substituent patterns, necessitating precise chromatographic separation during drug substance analysis [2] [3].
Table 3: Structural Analogues in Niraparib Impurity Profiling
Impurity Designation | Structural Feature | Differentiating Characteristic |
---|---|---|
Niraparib Impurity 7 (E-isomer) | (E)-methyl 3-(2-(dimethylamino)vinyl)-2-nitrobenzoate | Trans vinyl configuration [1] [3] |
Niraparib Impurity 7 (Z-isomer) | (Z)-methyl 3-(2-(dimethylamino)vinyl)-2-nitrobenzoate | Cis vinyl configuration [2] |
Nirapali Impurity 25 | CCG-7415 (synonym) | Likely stereochemical or regiochemical variant [2] |
Nirapali Impurity 29 | Mixture of isomers | Lacks stereochemical definition [3] |
The compound is synthesized via Knoevenagel-type condensation between methyl 3-methyl-2-nitrobenzoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA), yielding predominantly the E-isomer [2]. This route may generate structurally related impurities including:
Detection and quantification typically employ reversed-phase HPLC with UV detection at 250-400 nm, leveraging the conjugated system's strong absorbance. Method development focuses on resolving the E-isomer from the Z-isomer and from process intermediates like methyl 3-aminobenzoate derivatives [1] [10]. The presence of this impurity above threshold levels (typically >0.1%) may indicate incomplete reaction or thermal degradation during niraparib synthesis, necessitating rigorous control in pharmaceutical manufacturing [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1